![molecular formula C21H27NO3 B2416236 3-环丙叉亚甲基-8-(3,4-二乙氧基苯甲酰)-8-氮杂双环[3.2.1]辛烷 CAS No. 2177060-72-7](/img/structure/B2416236.png)

3-环丙叉亚甲基-8-(3,4-二乙氧基苯甲酰)-8-氮杂双环[3.2.1]辛烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

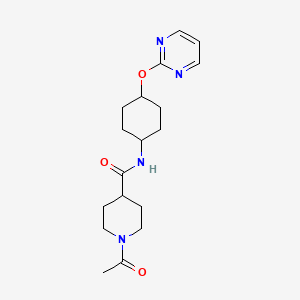

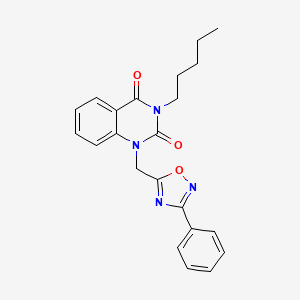

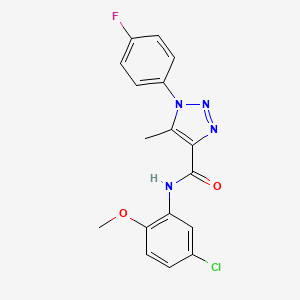

The compound “3-Cyclopropylidene-8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a bicyclic octane ring, which is a common structural motif in many natural products . The presence of a cyclopropylidene group and a diethoxybenzoyl group suggests that this compound might have interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the bicyclic octane ring, possibly through a Diels-Alder reaction or other cyclization process . The cyclopropylidene and diethoxybenzoyl groups could be introduced through functional group interconversion or coupling reactions .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The bicyclic octane ring system can adopt various conformations depending on the substituents and their stereochemistry . The cyclopropylidene group is a type of alkene, and its geometry could influence the overall shape of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The cyclopropylidene group, being an alkene, could undergo reactions such as hydrogenation, hydroboration, or epoxidation . The diethoxybenzoyl group could participate in reactions involving the carbonyl group, such as nucleophilic acyl substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .科学研究应用

a. Neuronal Nicotinic Acetylcholine Receptor Modulation: Interest in this core structure spiked after the discovery of hosieine alkaloids from the roots and stems of Ormosia hosier, a plant used in traditional Chinese herbal medicine. These compounds exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptors . Researchers explore derivatives of this scaffold for novel nicotinic receptor modulators.

b. Total Synthesis of Bioactive Molecules: The 2-azabicyclo[3.2.1]octane core serves as a key synthetic intermediate in total synthesis. Its unique structure presents challenges, but it has been successfully incorporated into the synthesis of various target molecules. Researchers leverage this scaffold to access complex natural products and pharmaceuticals.

Strained Ring Systems

The compound’s cyclopropylidene moiety contributes to its strained ring system. Such systems are intriguing due to their high strain energy. Researchers have synthesized natural products containing trans-fused bicyclo[3.3.0]octane ring systems, which are otherwise difficult to access . Our compound’s strained architecture may inspire further synthetic endeavors.

Asymmetric Syntheses

Researchers have developed efficient methods to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes using gold(I)-catalyzed tandem reactions. These reactions involve acyloxy migration and Ferrier rearrangement, providing access to valuable chiral building blocks .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(3,4-diethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-3-24-19-10-7-15(13-20(19)25-4-2)21(23)22-17-8-9-18(22)12-16(11-17)14-5-6-14/h7,10,13,17-18H,3-6,8-9,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBKVGJCDLBDMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2C3CCC2CC(=C4CC4)C3)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2416162.png)

![N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B2416163.png)

![4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2416168.png)

![N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2416169.png)

![5-bromo-2-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416172.png)